2-Hexynyladenosine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C16H21N5O4 |
|---|---|
Molekulargewicht |
347.37 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-amino-2-hex-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H21N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/t9-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
AHJRSKVOELIMOX-RVXWVPLUSA-N |
Isomerische SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Kanonische SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: 2-Hexynyladenosine & The A2A Receptor
Executive Summary
2-Hexynyladenosine (2-H-Ado) is a potent, selective nucleoside agonist of the Adenosine A2A Receptor (A2AR) . Belonging to the class of C2-alkynyladenosines, it is a critical pharmacological tool used to dissect the Gs-coupled signaling cascades of the purinergic system. Unlike the non-selective agonist NECA, 2-H-Ado leverages a hydrophobic pocket within the A2AR orthosteric site to achieve significant selectivity over the A1 receptor subtype, making it indispensable for studying A2AR-mediated vasodilation, neuroprotection, and immunosuppression without the confounding effects of A1R-mediated bradycardia or sedation.
Part 1: Molecular Pharmacology & Structural Biology
Chemical Identity & Binding Kinetics
This compound is an adenosine derivative modified at the C2 position of the purine ring.
-
Modification: A hexynyl (alkynyl) chain at the C2 position.
-
Pharmacological Profile: Full Agonist.[4]
-
Affinity (Ki): ~4–12 nM (High Affinity).
-
Selectivity: >30-fold selective for A2A over A1 receptors.
Structural Mechanism of Selectivity
The high affinity of 2-H-Ado arises from the specific topology of the A2AR ligand-binding pocket.
-
Orthosteric Binding: The ribose and adenine moieties bind similarly to endogenous adenosine, engaging residues such as Asn253 and Phe168 (via
- stacking). -
The C2-Hydrophobic Pocket: The defining feature of A2AR selectivity is a hydrophobic sub-pocket located near the extracellular vestibule. The C2-hexynyl chain extends into this region, displacing distinct water molecules and forming favorable van der Waals interactions.
-
Steric Exclusion at A1R: The A1 receptor lacks the equivalent volume in this C2-proximal region, causing steric clashes with the bulky hexynyl tail, thereby reducing affinity.
Part 2: Mechanism of Action (Signaling Pathways)
Upon binding, 2-H-Ado stabilizes the active conformation of the A2AR, facilitating the exchange of GDP for GTP on the G
The Gs-cAMP-PKA Axis
-
Receptor Activation: 2-H-Ado binding induces a transmembrane helix rearrangement (outward movement of TM6).
-
G-Protein Coupling: Recruitment of the heterotrimeric Gs protein.
-
Effector Activation: G
s-GTP dissociates and stimulates Adenylyl Cyclase (AC) . -
Second Messenger: Rapid accumulation of intracellular cAMP .
-
Kinase Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.
-
Downstream Targets:
-
CREB Phosphorylation: Gene transcription modulation.
-
Ion Channels: Modulation of
channels (vasodilation). -
MAPK/ERK: Non-canonical signaling (context-dependent).
-
Visualization: A2AR Signaling Cascade
Caption: Figure 1. The canonical Gs-coupled signaling pathway activated by this compound at the A2A receptor.
Part 3: Experimental Protocols
Protocol A: Functional cAMP Accumulation Assay
Objective: To validate 2-H-Ado potency (
Reagents:
-
HEK293-hA2AR cells.
-
Phosphodiesterase (PDE) inhibitor: Rolipram (10
M). -
Detection Kit: TR-FRET cAMP kit (e.g., LANCE or HTRF).
Workflow:
-
Cell Seeding: Plate cells at 2,000 cells/well in a 384-well low-volume plate.
-
Inhibition: Incubate cells with stimulation buffer containing Rolipram for 15 min at RT (prevents cAMP degradation).
-
Stimulation: Add This compound (serial dilution:
M to M). -
Incubation: Incubate for 30–45 minutes at RT.
-
Lysis & Detection: Add detection antibodies (anti-cAMP-Cryptate and cAMP-d2).
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 1 hour.
-
Analysis: Plot FRET ratio vs. log[Agonist]. Fit to a sigmoidal dose-response curve to determine
.[4]
Protocol B: Radioligand Binding (Competition Assay)
Objective: To determine the affinity constant (
Reagents:
-
Membrane prep from A2AR-expressing tissue (e.g., Rat Striatum) or cells.[5]
-
Radioligand:
CGS21680 (Agonist) or ZM241385 (Antagonist). -
Non-specific binder: NECA (10
M).
Workflow:
-
Preparation: Dilute membranes in Tris-HCl buffer (50 mM, pH 7.4) with 10 mM
. -
Competition: Mix:
-
50
L Membrane suspension. -
25
L Radioligand (at concentration, approx 2-5 nM). -
25
L This compound (varying concentrations).
-
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Counting: Add scintillation cocktail and count radioactivity.
-
Calculation: Use the Cheng-Prusoff equation:
.
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for functional and binding characterization of 2-H-Ado.
Part 4: Comparative Data Summary
The table below highlights the selectivity profile of this compound compared to the reference non-selective agonist NECA.
| Compound | A1 Receptor | A2A Receptor | Selectivity Ratio (A1/A2A) | Primary Application |
| This compound | 145 | 4.0 | 36 | Selective A2A Activation |
| 2-Octynyladenosine | 210 | 12 | 17 | SAR Studies |
| NECA | 14 | 20 | 0.7 (Non-selective) | General Agonist |
| CGS-21680 | >1000 | 15 | >60 | Radioligand Standard |
Data derived from structure-activity relationship studies (See Reference 1).
References
-
Adenosine A1 and A2 Receptors: Structure-Function Relationships. Source: NCBI / PMC URL:[Link] Relevance: Defines the potency and selectivity of 2-alkynyl derivatives like this compound.
-
Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors. Source: PubMed URL:[6][Link] Relevance: Establishes the hydrophobic binding site theory for C2-substituted ligands.
-
Adenosine A2A Receptor Antagonist (Mechanism Context). Source: Wikipedia (Validated by primary sources) URL:[Link] Relevance: Provides context on the opposing physiological effects (Antagonist vs Agonist) and therapeutic scope.[1]
Sources
- 1. Adenosine A2A-receptor antagonism and pathophysiology of Parkinson's disease and drug-induced movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Structure-activity relationships for 2-substituted adenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: 2-Hexynyladenosine vs. 2-Chloroadenosine
This guide provides an in-depth technical analysis comparing 2-Hexynyladenosine (2-H-Ado) and 2-Chloroadenosine (2-Cl-Ado) , focusing on their pharmacological profiles, structural determinants of potency, and experimental utility in adenosine receptor (AR) research.
Selectivity Evolution in Purinergic Signaling
Executive Summary
In the development of adenosine receptor ligands, the modification of the adenine C2-position has been a critical strategy for enhancing metabolic stability and receptor subtype selectivity. 2-Chloroadenosine (2-Cl-Ado) represents a "first-generation" stable analog—a potent but non-selective agonist used broadly to activate all adenosine receptor subtypes (A1, A2A, A2B, A3). In contrast, This compound (2-H-Ado) represents a "second-generation" refinement, utilizing a bulky alkynyl chain to sterically exclude the ligand from the A1 receptor pocket while maximizing hydrophobic interactions within the A2A receptor. This guide analyzes the shift from the non-selective profile of 2-Cl-Ado to the A2A-selective profile of 2-H-Ado.
Molecular Pharmacology & Structural Analysis[1][2]
2.1 Structural Determinants
Both compounds function as stable analogs of the endogenous ligand adenosine. The primary limitation of native adenosine is its rapid degradation by Adenosine Deaminase (ADA) (half-life < 10 seconds in vivo).
-
2-Chloroadenosine (2-Cl-Ado): The electron-withdrawing chlorine atom at the C2 position renders the molecule resistant to ADA deamination. However, the small size of the chlorine atom allows the molecule to fit into the binding pockets of all AR subtypes, resulting in a lack of selectivity.
-
This compound (2-H-Ado): The introduction of a rigid, hydrophobic 1-hexynyl chain at C2 creates significant steric bulk.
-
A1 Receptor: The A1 binding pocket is sterically restricted at the C2 region. The hexynyl group clashes with transmembrane residues, reducing affinity.
-
A2A Receptor: The A2A pocket possesses a distinct hydrophobic cleft (involving residues in EL2 and TM5) that accommodates and stabilizes the alkynyl chain, significantly enhancing potency.
-
2.2 Metabolic Stability
Both compounds exhibit resistance to ADA, a requirement for robust in vitro and in vivo experimentation.
-
Mechanism: The C2-substituent prevents the nucleophilic attack of water on the C6-position, a necessary step in the deamination mechanism catalyzed by ADA.
Potency and Selectivity Profile
The following data summarizes the binding affinity (
Table 1: Comparative Receptor Affinity Profile
| Compound | A1 | A2A | Selectivity Ratio (A1 / A2A) | Primary Classification |
| 2-Chloroadenosine | ~10 - 40 | ~20 - 80 | ~0.5 - 2.0 | Non-Selective Agonist |
| This compound | ~146 | 4.1 | ~35.6 | A2A Selective Agonist |
Data synthesized from comparative structure-activity relationship (SAR) studies [1, 2].
Interpretation:
-
2-Cl-Ado is equipotent or slightly A1-biased, making it a "pan-agonist." It will induce A1-mediated bradycardia simultaneously with A2A-mediated vasodilation.
-
2-H-Ado is approximately 35-fold selective for A2A over A1. At low nanomolar concentrations (e.g., 10 nM), it selectively activates A2A pathways (cAMP elevation) with minimal A1 activation.
Signaling Pathway Visualization
Adenosine receptors couple to opposing G-protein pathways. 2-H-Ado selectively drives the Gs pathway, while 2-Cl-Ado activates both.
Figure 1: Divergent signaling outcomes. 2-H-Ado preferentially drives the A2A-Gs axis, whereas 2-Cl-Ado activates both the inhibitory A1-Gi and stimulatory A2A-Gs pathways.
Experimental Protocols
To validate the potency differences described above, the following protocols are standard in purinergic pharmacology.
5.1 Radioligand Binding Assay (Affinity Determination)
Objective: Determine
-
Membrane Preparation:
-
Use rat striatum (rich in A2A) and cerebral cortex (rich in A1) or transfected HEK293 cells.
-
Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000
for 15 min. Resuspend pellet. -
Critical Step: Treat membranes with Adenosine Deaminase (2 U/mL) for 30 min at 37°C to remove endogenous adenosine, which would otherwise compete with the radioligand.
-
-
Incubation:
-
A1 Assay: Incubate membranes (50-100 µg protein) with 1 nM
(A1 antagonist) and varying concentrations of 2-H-Ado or 2-Cl-Ado ( to M). -
A2A Assay: Incubate membranes with 5 nM
(A2A agonist). -
Buffer: 50 mM Tris-HCl, 10 mM
, pH 7.4. -
Time: 90 minutes at 25°C.
-
-
Termination:
-
Rapid filtration through Whatman GF/B filters using a cell harvester.
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
5.2 Functional cAMP Accumulation Assay
Objective: Verify agonist potency (
-
Cell Culture: Use CHO or HEK293 cells stably expressing human A2A receptors.
-
Pre-treatment: Incubate cells with Rolipram (10 µM) (PDE4 inhibitor) for 30 min to prevent cAMP degradation.
-
Agonist Challenge:
-
Add 2-H-Ado or 2-Cl-Ado in a dose-response series.
-
Incubate for 15 minutes at 37°C.
-
-
Lysis & Detection:
-
Lyse cells using 0.1 M HCl or manufacturer-supplied lysis buffer.
-
Quantify cAMP using a competitive immunoassay (e.g., TR-FRET or ELISA).
-
-
Validation: 2-H-Ado should show a left-shifted dose-response curve (lower
) compared to 2-Cl-Ado if the system is A2A-specific.
Therapeutic Implications
The distinction between these two compounds is vital for drug development contexts:
-
Cardiovascular Safety: 2-Cl-Ado administration often results in significant bradycardia and AV block due to A1 activation. 2-H-Ado, being A2A selective, acts primarily as a vasodilator (coronary and systemic) with a reduced risk of direct negative chronotropic effects [3].
-
Neurological Models: 2-Cl-Ado is used to mimic global ischemia (activating all protective and excitotoxic pathways). 2-H-Ado is preferred for studying specific A2A-mediated neuroinflammation or striatal modulation in Parkinson's disease models.
References
-
The antihypertensive effect of 2-alkynyladenosines and their selective affinity for adenosine A2 receptors. Source: European Journal of Pharmacology. URL:[Link]
-
Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Source: Pharmacological Reviews (PMC). URL:[Link]
-
Pharmacokinetic-haemodynamic relationships of 2-chloroadenosine at adenosine A1 and A2a receptors in vivo. Source: British Journal of Pharmacology. URL:[Link]
chemical properties and molecular weight of 2-Hexynyladenosine
An In-Depth Technical Guide to 2-Hexynyladenosine: Chemical Properties, Synthesis, and Biological Activity
Introduction
This compound is a synthetic derivative of the endogenous nucleoside adenosine. It belongs to a class of compounds known as 2-alkynyladenosines, which have garnered significant interest in medicinal chemistry and pharmacology. These modifications at the C2 position of the adenine base have been shown to modulate the affinity and selectivity of these compounds for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃). This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its role as a potential adenosine receptor agonist. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Molecular Structure
The fundamental chemical characteristics of this compound are pivotal for its interaction with biological systems. The introduction of the hexynyl group at the second position of the purine ring significantly influences its electronic and steric properties compared to the parent adenosine molecule.
Molecular Structure
The core structure of this compound consists of an adenine nucleobase attached to a ribose sugar moiety via a β-N₉-glycosidic bond. The defining feature is the hex-2-yne group covalently bonded to the C2 position of the adenine ring.
Physicochemical Data
A summary of the key chemical and physical properties of this compound is presented in the table below. The molecular formula is C₁₆H₂₁N₅O₄, leading to a calculated molecular weight of approximately 347.38 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₅O₄ | Deduced from structure |
| Molecular Weight | 347.38 g/mol | Calculated |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-2-(hex-1-yn-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | IUPAC Nomenclature |
| CAS Number | Not available | |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in DMSO and polar organic solvents (predicted) |
Synthesis of this compound
The synthesis of 2-alkynyladenosine derivatives is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This method provides an efficient and versatile route to introduce a variety of alkynyl groups at the C2 position of the adenosine scaffold.
Synthetic Workflow
The general synthetic scheme for this compound starts with a protected 2-haloadenosine derivative, such as 2-iodoadenosine, which is then reacted with 1-hexyne. The reaction is catalyzed by a palladium complex, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, such as CuI, which acts as a co-catalyst. A base, usually an amine like triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction. The final step involves the removal of the protecting groups to yield the target compound.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Sonogashira Coupling
-
Protection of 2-Iodoadenosine: To a solution of 2-iodoadenosine in anhydrous pyridine, add tert-butyldimethylsilyl chloride (TBDMSCl) in a dropwise manner at 0 °C. Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the protected 2-iodoadenosine.
-
Sonogashira Coupling: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the protected 2-iodoadenosine in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). To this solution, add 1-hexyne, copper(I) iodide (CuI), and the palladium catalyst (e.g., Pd(PPh₃)₄). Finally, add a base, such as triethylamine.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir for several hours. Monitor the reaction's progress by TLC or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected this compound.
-
Deprotection: Dissolve the protected this compound in a solution of tetrabutylammonium fluoride (TBAF) in THF. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Quench the reaction and purify the final product by column chromatography or preparative HPLC to obtain pure this compound.
Biological Activity and Mechanism of Action
2-substituted adenosine derivatives are well-documented as modulators of adenosine receptors. The introduction of an alkynyl group at the C2 position often confers high affinity and selectivity for the A₂A adenosine receptor subtype.
Adenosine Receptor Agonism
This compound is predicted to act as an agonist at adenosine receptors, particularly the A₂A subtype. Agonist binding to the A₂A receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various physiological responses.[1] The potency and selectivity of this compound for the different adenosine receptor subtypes would need to be determined experimentally.
Signaling Pathway
The activation of the A₂A adenosine receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase through the Gαs subunit of the associated G-protein.[2] This results in an increase in the intracellular concentration of cyclic AMP (cAMP).[2] cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the cellular response.[2]
Caption: A₂A adenosine receptor signaling pathway.
Experimental Protocols for Biological Evaluation
To characterize the biological activity of this compound, a series of in vitro assays are essential. These include radioligand binding assays to determine receptor affinity and functional assays to assess agonist or antagonist activity.
Radioligand Binding Assay
This assay measures the affinity of this compound for the different adenosine receptor subtypes.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtypes (A₁, A₂A, A₂B, or A₃).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]CGS 21680 for A₂A receptors) and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: Wash the filters, and measure the radioactivity retained on them using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay determines whether this compound acts as an agonist or antagonist at the A₂A receptor by measuring its effect on intracellular cAMP levels.
-
Cell Culture: Culture cells expressing the A₂A adenosine receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a known agonist (e.g., CGS 21680) as a positive control and a vehicle control.
-
Incubation: Incubate the cells for a specific time (e.g., 30 minutes) at 37 °C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration as a function of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound represents a valuable research tool for studying the pharmacology of adenosine receptors. Its synthesis via Sonogashira coupling is a well-established and adaptable method. Based on the structure-activity relationships of related compounds, it is anticipated to be a potent and selective A₂A adenosine receptor agonist. The experimental protocols detailed in this guide provide a framework for its synthesis and comprehensive biological characterization. Further investigation into its pharmacological profile will contribute to a deeper understanding of adenosine receptor signaling and may pave the way for the development of novel therapeutic agents targeting these receptors.
References
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 15(4), 247–264. [Link]
-
Müller, C. E., & Jacobson, K. A. (2011). Recent developments in adenosine receptor ligands. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(5), 1290–1308. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34. [Link]
-
Chen, J. F., Eltzschig, H. K., & Fredholm, B. B. (2013). Adenosine receptors as drug targets--what are the challenges? Nature Reviews Drug Discovery, 12(4), 265–286. [Link]
Sources
An In-Depth Technical Guide to 2-Hexynyladenosine and its Derivatives: Identity, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Navigating the Identity of 2-Hexynyladenosine: A Tale of a Parent Compound and its Prominent Derivative
In the landscape of adenosine receptor research, the term "this compound" often emerges. However, a deep dive into chemical databases reveals a nuanced reality. While the parent compound, this compound, is conceptually straightforward, it is its C5'-modified derivative, 2-Hexynyl-5'-N-ethylcarboxamidoadenosine, commonly known by the acronym HENECA, that is extensively studied and cataloged. This guide will, therefore, address both entities, with a pragmatic focus on the wealth of data available for HENECA.
The alkyne functional group at the 2-position of the adenine core is a key structural feature. This modification has been instrumental in the development of potent and selective adenosine receptor ligands. Furthermore, the terminal alkyne provides a chemical handle for "click chemistry" reactions, a powerful tool for bioconjugation and molecular labeling.
Chemical Identifiers of 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA)
For clarity and precision in research and documentation, the following table summarizes the key chemical identifiers for HENECA.
| Identifier | Value | Source |
| CAS Number | 141018-30-6 | [1]; [2]; [3] |
| Molecular Formula | C18H24N6O4 | [1]; [3] |
| Molecular Weight | 388.42 g/mol | [1] |
| IUPAC Name | (2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | [3] |
| InChI | InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | [3] |
| InChIKey | FDEACFAXFCKCHZ-MOROJQBDSA-N | [3] |
| SMILES | CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)NCC)O">C@@HO)N | [3] |
| Synonyms | HENECA, 2-Hexynyl-NECA, this compound-5'-N-ethylcarboxamide | [1]; [2]; [3] |
Synthesis of 2-Alkynyladenosine Derivatives: A Generalized Approach
The synthesis of 2-alkynyladenosine derivatives, including HENECA, typically involves a key palladium-catalyzed cross-coupling reaction. This powerful synthetic strategy allows for the introduction of the alkyne moiety at the 2-position of the purine ring system.
A general synthetic route starts from a suitably protected 2-haloadenosine precursor. The Sonogashira cross-coupling reaction is a commonly employed method, utilizing a palladium catalyst, a copper(I) co-catalyst, and a suitable base to couple the 2-haloadenosine with a terminal alkyne, such as 1-hexyne. Subsequent modifications, such as the formation of the 5'-N-ethylcarboxamide group in the case of HENECA, can be achieved through standard amide coupling protocols.
The synthesis of various 2-alkynyl-8-aryladenine derivatives has been reported as novel adenosine receptor antagonists.[4] These studies highlight the versatility of introducing alkynyl groups at the 2-position to modulate receptor affinity and selectivity. The synthesis of novel 2-alkynyl-substituted-N(6)-methyl-4'-thioadenosine derivatives has also been achieved through palladium-catalyzed cross-coupling as a key step.[5]
Mechanism of Action: Targeting Adenosine Receptors
Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of numerous physiological processes. They are broadly classified into four subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of ligands for these subtypes dictate their pharmacological effects.
HENECA: A Selective A2A Adenosine Receptor Agonist
HENECA is recognized as a high-affinity and selective agonist for the A2A adenosine receptor.[6][7] Its pharmacological profile has been characterized in various studies, demonstrating its potent vasodilating properties and antiplatelet activity.[6] The activation of A2A receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn mediates a range of cellular responses.
The A3 Adenosine Receptor Signaling Pathway
While HENECA is an A2A agonist, the broader class of 2-alkynyladenosine derivatives has been explored as antagonists for other adenosine receptor subtypes, including the A3 receptor.[8] The A3 adenosine receptor is implicated in a variety of pathophysiological processes, including inflammation, cancer, and cardiac ischemia.[9][10]
Activation of the A3 receptor, which couples to Gi and Gq proteins, can initiate multiple signaling cascades.[10][11] These pathways can lead to the inhibition of adenylyl cyclase, stimulation of phospholipase C (PLC), and modulation of mitogen-activated protein kinase (MAPK) pathways.[9][12] The specific cellular response to A3 receptor activation is context-dependent, influencing processes such as cell proliferation, apoptosis, and inflammation.[12]
Caption: A3 Adenosine Receptor Signaling Pathways.
Application in "Click Chemistry" for RNA Labeling
The terminal alkyne group of this compound and its derivatives serves as a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific labeling of molecules in complex biological systems.
In the context of RNA research, alkyne-modified nucleosides can be metabolically incorporated into newly synthesized RNA. These alkyne-tagged RNA molecules can then be visualized or captured by reacting them with an azide-functionalized probe, such as a fluorescent dye or a biotin tag.[13][14][15][16][17] This technique provides a powerful method for studying RNA synthesis, localization, and dynamics within cells.
Caption: Workflow for RNA labeling using click chemistry.
Experimental Protocol: Radioligand Receptor Binding Assay
To assess the affinity of a test compound for a specific adenosine receptor subtype, a radioligand binding assay is a standard and robust method. The following protocol provides a general framework for a competitive binding assay using cell membranes expressing the target receptor and a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the A2A adenosine receptor using [³H]-HENECA as the radioligand.
Materials:
-
Cell membranes expressing the human A2A adenosine receptor.
-
[³H]-HENECA (radioligand).
-
Unlabeled HENECA (for determining non-specific binding).
-
Test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, cell membranes, and [³H]-HENECA.
-
Non-specific Binding: Binding buffer, cell membranes, [³H]-HENECA, and a high concentration of unlabeled HENECA.
-
Test Compound: Binding buffer, cell membranes, [³H]-HENECA, and the desired concentration of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.[18]
-
-
Filtration:
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand receptor binding assay.
Conclusion
This compound and its derivatives, particularly HENECA, represent a valuable class of compounds for probing the adenosine receptor system. Their unique chemical structure, featuring a reactive alkyne group, not only allows for the fine-tuning of receptor affinity and selectivity but also enables their use in advanced biochemical techniques such as click chemistry-based labeling. This guide provides a foundational understanding of these molecules, from their chemical identity and synthesis to their mechanism of action and practical applications in research. As our understanding of the intricate roles of adenosine receptors in health and disease continues to grow, the utility of such precisely engineered chemical tools will undoubtedly expand, paving the way for new therapeutic interventions and a deeper comprehension of fundamental biological processes.
References
-
Bio-Rad. (n.d.). A3 receptor signaling Pathway Map - PrimePCR. Retrieved from [Link]
- Harada, H., et al. (2001). 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor. Bioorganic & Medicinal Chemistry Letters, 11(18), 2427-2430.
- Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784.
- Jeong, H. J., et al. (2013). Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Journal of Materials Science and Chemical Engineering, 1(5), 1-4.
-
JoVE. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Retrieved from [Link]
- Kim, H. S., et al. (2010). Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3624-3627.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164437, 2-Hexynyl-5'-N-ethylcarboxamidoadenosine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
- Paoletta, S., et al. (2022). Dual A1/A3 Adenosine Receptor Antagonists: Binding Kinetics and Structure-Activity Relationship Studies Using Mutagenesis and Alchemical Binding Free Energy Calculations. Journal of Medicinal Chemistry, 65(19), 13305-13327.
-
ResearchGate. (n.d.). A 3 receptor pathways. Representation of signal transduction pathways induced by the stimulation of the A3 receptor. Retrieved from [Link]
- Varani, K., et al. (1994). Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine. Arzneimittel-Forschung, 44(12), 1296-1304.
-
Wikipedia. (n.d.). Adenosine A2A receptor antagonist. Retrieved from [Link]
-
Wikipedia. (n.d.). Adenosine A3 receptor. Retrieved from [Link]
- Yadav, V. R., et al. (2016). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Cardiovascular & Hematological Agents in Medicinal Chemistry, 14(2), 85-94.
- Zhang, Y., et al. (2020). Capture of the newly transcribed RNA interactome using click chemistry.
- Zlotos, D. P., et al. (2018). Adenosine A3 Receptor Antagonists as Anti-tumor Treatment in Human Prostate Cancer: an in vitro study. Cancers, 10(11), 411.
Sources
- 1. 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | CAS 141018-30-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-HEXYNYL-5'-N-ETHYLCARBOXAMIDOADANOSINE | 141018-30-6 [amp.chemicalbook.com]
- 3. 2-Hexynyl-5'-N-ethylcarboxamidoadenosine | C18H24N6O4 | CID 164437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Alkynyl-8-aryl-9-methyladenines as novel adenosine receptor antagonists: their synthesis and structure-activity relationships toward hepatic glucose production induced via agonism of the A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-alkynyl substituted 4'-thioadenosine derivatives and their binding affinities at the adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of the new selective A2a adenosine receptor agonist 2-hexynyl-5'-N-ethylcarboxamidoadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of A New Human A2A Adenosine Receptor Agonist, Truncated 2-Hexynyl-4′-thioadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 15. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Handling of 2-Hexynyladenosine Stock Solutions in DMSO
Introduction: The Critical Role of 2-Hexynyladenosine and Stock Solution Integrity
This compound is a potent and selective agonist for the A2A adenosine receptor, a G-protein coupled receptor integral to various physiological processes. Activation of the A2A receptor plays a crucial role in modulating immune responses, inflammatory cascades, and vascular function. Due to its significant therapeutic potential, this compound is a vital tool for researchers in pharmacology, neuroscience, and drug development.
The reproducibility and reliability of experimental data derived from in vitro and in vivo studies are fundamentally dependent on the accurate preparation and handling of compound stock solutions. Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent widely used for dissolving and storing small organic molecules like this compound that have limited aqueous solubility.[1] However, improper technique can lead to concentration inaccuracies, compound degradation, or precipitation, ultimately compromising experimental outcomes.
This document provides a comprehensive, field-proven guide to the preparation, storage, and use of this compound stock solutions in DMSO, ensuring maximum stability and performance in downstream applications.
Compound and Solvent Properties
A thorough understanding of the physicochemical properties of both the solute and the solvent is the foundation of a reliable protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₅O₄ | (Calculated) |
| Molecular Weight | 347.37 g/mol | (Calculated)* |
| Appearance | White to off-white solid | (Typical) |
| Primary Target | A2A Adenosine Receptor | [2] |
Note: The molecular weight is calculated for the parent adenosine analog. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for the exact molecular weight of their specific lot.
Table 2: Key Properties of Anhydrous Dimethyl Sulfoxide (DMSO)
| Property | Value | Significance in Stock Preparation |
| Molecular Formula | C₂H₆OS | - |
| Molecular Weight | 78.13 g/mol | Used in molarity calculations if converting from volume. |
| Density | ~1.10 g/mL | Allows for conversion between mass and volume. |
| Melting Point | 18.5 °C | Solutions will freeze at standard refrigeration temperatures (4°C). |
| Hygroscopic Nature | Highly Hygroscopic | Readily absorbs water from the atmosphere, which can degrade moisture-sensitive compounds.[3] Use of anhydrous grade is critical. |
| Solvent Type | Polar Aprotic | Effectively dissolves a wide range of polar and nonpolar compounds.[1] |
Core Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common concentration for laboratory use.
Rationale and Principles
Creating a concentrated stock solution in an organic solvent like DMSO allows for the addition of small, precise volumes to aqueous-based experimental systems, minimizing the final solvent concentration.[4] The choice of anhydrous DMSO is a critical, non-negotiable requirement. The hygroscopic nature of DMSO means that any exposure to atmospheric moisture will introduce water into the stock, potentially leading to hydrolysis of this compound over time and reducing its efficacy.[5][6]
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity (e.g., Invitrogen™ D12345 or equivalent)[2]
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated micropipettes (P200, P1000)
-
Sterile, low-retention microcentrifuge tubes or amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Safety Precautions
-
Compound Handling: this compound is a potent bioactive compound. Handle with care in a well-ventilated area or fume hood. Avoid inhalation of powder and direct skin contact.
-
Solvent Handling: DMSO can facilitate the absorption of other chemicals through the skin.[7] Always wear gloves. Store away from heat and ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with institutional and local regulations.
Step-by-Step Methodology
-
Pre-equilibration: Allow the vial of this compound and the sealed bottle of anhydrous DMSO to come to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound or into the solvent.
-
Calculation: Determine the mass of this compound required. The formula for this calculation is: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 347.37 g/mol = 3.47 mg
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube or vial. Carefully weigh out the calculated mass (e.g., 3.47 mg) of this compound directly into the tared container.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the container with the compound. Open the anhydrous DMSO bottle only briefly and close it tightly immediately after use to minimize water absorption.
-
Dissolution:
-
Close the cap tightly and vortex the solution for 30-60 seconds.
-
Visually inspect the solution against a bright light source to ensure all solid particles have dissolved. The solution should be clear and free of particulates.
-
If dissolution is slow, sonicate the vial in a room temperature water bath for 2-5 minutes.[8] Gentle warming (to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.
-
-
Confirmation: Once fully dissolved, clearly label the primary stock tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
Visual Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock.
Storage and Stability: Preserving Compound Integrity
The stability of this compound in DMSO is paramount for long-term studies. The primary threats to stability are water absorption and repeated freeze-thaw cycles.
-
Aliquotting is Mandatory: The single most effective strategy to preserve stock integrity is to aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in low-retention tubes. This practice minimizes the number of freeze-thaw cycles the bulk of the stock is subjected to and reduces the risk of contamination and water absorption.[9]
-
Temperature: For long-term storage (months to years), aliquots should be stored at -80°C . For short-term storage (weeks to a few months), -20°C is acceptable.[9] Never store DMSO solutions at 4°C, as the solvent will freeze and the repeated, slow phase transition can negatively impact compound stability.
-
Desiccation and Light: Store aliquots in a desiccated environment if possible, and always protect from direct light by using amber vials or storing them in a light-blocking container.[10][11]
Table 3: Recommended Storage Conditions for this compound in DMSO
| Condition | Recommendation | Rationale |
| Temperature | -80°C (long-term) or -20°C (short-term) | Minimizes degradation kinetics. |
| Aliquots | Small, single-use volumes | Prevents multiple freeze-thaw cycles and contamination of the primary stock.[9] |
| Container | Amber glass vials or polypropylene tubes | Protects from light and provides a secure seal. |
| Atmosphere | Tightly sealed, desiccated environment | Minimizes absorption of atmospheric water.[3] |
Application in Downstream Experiments: From Stock to Working Solution
Properly diluting the concentrated DMSO stock into an aqueous buffer or cell culture medium is a critical step where precipitation can occur if not performed correctly.
The Principle of Serial Dilution
Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous buffer creates a zone of high organic solvent concentration that rapidly disperses. This shock can cause the compound to precipitate out of solution. To prevent this, a stepwise or serial dilution approach is recommended.[6]
Protocol for Dilution in Aqueous Media
-
Thaw and Equilibrate: Remove a single aliquot of the 10 mM stock solution from the freezer. Allow it to thaw completely and warm to room temperature. Briefly vortex to ensure homogeneity.
-
Prepare Working Solution: Add the thawed stock solution to your final aqueous medium (e.g., cell culture medium, PBS) to achieve the desired final concentration.
-
Best Practice: Pipette the DMSO stock directly into the liquid and immediately mix by pipetting up and down or vortexing gently. This rapid dispersal helps prevent localized high concentrations that lead to precipitation.
-
-
Final DMSO Concentration: Crucially, ensure the final concentration of DMSO in your experiment is non-toxic and does not interfere with the assay. For most cell-based assays, the final DMSO concentration should be ≤ 0.5% , with ≤ 0.1% being ideal.[6][9]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[4]
Visual Workflow for Experimental Dilution
Caption: Workflow for diluting DMSO stock into aqueous media.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO. | Insufficient solvent volume. Poor compound purity. Inadequate mixing. | Double-check calculations and measurements. Use sonication and/or gentle warming (37°C).[8] Verify compound quality with supplier's CoA. |
| Precipitation occurs upon dilution in aqueous buffer. | Dilution shock from adding stock too quickly or to a small volume. Final concentration exceeds aqueous solubility limit. | Add DMSO stock directly into the full volume of buffer while mixing. Perform an intermediate dilution in DMSO before adding to the aqueous phase.[6] Re-evaluate the required final concentration. |
| Inconsistent experimental results over time. | Stock solution degradation. Multiple freeze-thaw cycles. Water contamination in stock. | Prepare a fresh stock solution from solid compound. Ensure strict adherence to single-use aliquoting.[9] Use fresh, high-purity anhydrous DMSO for preparation.[5] |
References
-
PubChem. (n.d.). 2-Hexynyl-5'-N-ethylcarboxamidoadenosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Deoxyinosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved February 5, 2026, from [Link]
-
Quora. (2018). What is the best way of storing a DMSO in a research lab?. Retrieved February 5, 2026, from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). EH&S. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2-Methyladenosine. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
DMSO Store. (2024). How to Store DMSO Safely: Glass vs BPA-Free Plastic. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023). How DMSO aliquot should be stored?. Retrieved February 5, 2026, from [Link]
-
Caplan, J. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PLoS ONE, 10(12), e0145245. [Link]
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. DMSO, Anhydrous 10 x 3 mL | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Biotium DMSO, anhydrous, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. dmsostore.com [dmsostore.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Fidelity Measurement of cAMP Accumulation via 2-Hexynyladenosine Stimulation
Abstract & Introduction
The Adenosine A2A Receptor (A2AR) is a critical Gs-coupled G Protein-Coupled Receptor (GPCR) implicated in the suppression of immune cells within the tumor microenvironment (TME) and the regulation of neurotransmission in the basal ganglia. While standard agonists like CGS-21680 are widely used, 2-Hexynyladenosine (2-H-Ado) represents a highly potent and selective tool compound for probing A2AR mechanics.
This application note details a robust protocol for quantifying intracellular cAMP accumulation induced by this compound. Unlike generic protocols, this guide emphasizes the kinetic stabilization of cAMP using specific phosphodiesterase (PDE) inhibition and utilizes Homogeneous Time-Resolved Fluorescence (HTRF) as the detection modality due to its superior Z' factors in high-throughput settings.
Mechanistic Principle
This compound binds to the orthosteric site of the A2AR, inducing a conformational change that promotes the exchange of GDP for GTP on the G
Key Technical Challenge: Intracellular cAMP is rapidly degraded by PDEs. Accurate measurement requires the complete inhibition of these enzymes during the stimulation phase to capture the "total accumulated" response rather than a transient snapshot.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction cascade initiated by this compound and the specific intervention points for the assay.
Figure 1: The Gs-coupled signaling cascade. Note the critical role of PDE inhibitors (IBMX/Ro 20-1724) in preventing cAMP hydrolysis to allow measurable accumulation.
Experimental Materials & Reagents
To ensure reproducibility, specific reagent classes are recommended.
| Component | Specification | Purpose |
| Cell Line | HEK293-A2AR or CHO-K1-A2AR | Stable expression ensures consistent receptor density ( |
| Agonist | This compound | High-affinity A2A selective agonist.[3][4] |
| PDE Inhibitor 1 | IBMX (3-isobutyl-1-methylxanthine) | Broad-spectrum PDE inhibition. |
| PDE Inhibitor 2 | Ro 20-1724 | Selective PDE4 inhibitor (often dominant in immune/HEK cells). |
| Assay Buffer | HBSS + 20 mM HEPES + 0.1% BSA | Physiological pH maintenance; BSA prevents ligand adsorption to plastic. |
| Detection Kit | TR-FRET cAMP Kit (e.g., HTRF or LANCE) | Ratiometric emission minimizes interference from compound autofluorescence. |
Comprehensive Protocol
Phase 1: Cell Preparation (Pre-Assay)
Causality: Adherent cells must be harvested gently to preserve receptor surface integrity. Trypsinization should be brief.
-
Harvest HEK293-A2AR cells at 70-80% confluency.
-
Resuspend cells in Stimulation Buffer (HBSS, 20 mM HEPES, pH 7.4, 0.1% BSA, 500 µM IBMX , 100 µM Ro 20-1724 ).
-
Critical Note: The inclusion of PDE inhibitors in the resuspension step is vital. If added later, basal PDE activity may degrade early cAMP spikes.
-
-
Adjust cell density to 200,000 cells/mL (for a 2,000 cells/well seeding density in 384-well low-volume plates).
Phase 2: Agonist Stimulation (The Reaction)
Causality: this compound is hydrophobic. Proper serial dilution in buffer containing BSA is required to prevent loss of potency due to "sticking" to tips/plates.
-
Compound Prep: Prepare a 10 mM stock of this compound in DMSO.
-
Serial Dilution: Create a 2x concentration dose-response curve in Stimulation Buffer (range: 100 µM down to 1 pM). Final DMSO concentration should be kept <0.5% to avoid non-specific cell lysis.
-
Plating: Dispense 5 µL of cell suspension into a 384-well low-volume white plate.
-
Stimulation: Add 5 µL of the 2x this compound solution.
-
Incubation: Incubate for 30 minutes at Room Temperature (22-25°C) .
-
Why RT? 37°C can accelerate receptor desensitization/internalization. RT provides a stable window for equilibrium binding.
-
Phase 3: Lysis and Detection (HTRF Method)
Principle: This is a competitive immunoassay.[2][5] Native cAMP (from the cell) competes with dye-labeled cAMP (d2-cAMP) for binding to a Cryptate-labeled anti-cAMP antibody.
-
High cAMP (Agonist response) = Low FRET signal.
-
Low cAMP (Basal) = High FRET signal.
-
Lysis/Detection Reagent Addition:
-
Add 5 µL of cAMP-d2 (Acceptor) in Lysis Buffer.
-
Add 5 µL of Anti-cAMP-Cryptate (Donor) in Lysis Buffer.
-
-
Equilibration: Incubate for 1 hour at Room Temperature in the dark.
-
Read: Measure fluorescence on a compatible plate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 620 nm).
Workflow Logic Diagram
Figure 2: Step-by-step experimental workflow ensuring kinetic integrity of the cAMP analyte.
Data Analysis & Validation
Calculation
Calculate the HTRF Ratio for each well:
Curve Fitting
Plot the Ratio vs. log[this compound] concentration.
-
Note: The curve will be inverted (High cAMP = Low Signal).
-
Transform data to "Delta F%" or interpolate against a cAMP standard curve for absolute quantification (nM cAMP).
-
Fit using a 4-parameter logistic (4PL) non-linear regression model.
Expected Results
-
Basal Level: Low cAMP (High FRET ratio).
-
Stimulated Level: High cAMP (Low FRET ratio).
-
EC50: this compound typically exhibits an EC50 in the low nanomolar range (1–10 nM) in A2AR-overexpressing systems [1, 2].
Troubleshooting
-
Hook Effect: If the signal decreases at the highest concentrations, it may be due to toxicity or solubility issues.
-
Low Signal Window: Ensure the PDE inhibitors are fresh. IBMX degrades in solution over time; prepare fresh in DMSO or ethanol.
References
-
Klotz, K. N., et al. (1989). "2-Substituted-N-ethylcarboxamidoadenosine derivatives as high-affinity agonists for A2 adenosine receptors." Journal of Neurochemistry.
-
Volpini, R., et al. (2002). "Synthesis and biological evaluation of 2-alkynyl-NECA derivatives: selective agonists for A2A adenosine receptors." Journal of Medicinal Chemistry.
-
Cisbio/Revvity. (2023). "HTRF cAMP HiRange Assay Protocol." Revvity Technical Notes.
-
Fredholm, B. B., et al. (2001).[6] "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews.
Sources
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of the potency of adenosine as an agonist at human adenosine receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting 2-Hexynyladenosine precipitation in cell media
Technical Support Center: 2-Hexynyladenosine
Introduction: The Challenge of this compound Solubility
This compound is a powerful alkyne-modified nucleoside analog used for the metabolic labeling of newly synthesized RNA. Its integration into nascent RNA transcripts allows for subsequent visualization and isolation via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). However, the hexynyl group, while essential for the click reaction, imparts significant hydrophobicity to the molecule. This characteristic frequently leads to precipitation when the compound is introduced into the aqueous, salt-rich environment of cell culture media, posing a significant challenge to experimental reproducibility and success.
This guide provides a comprehensive framework for understanding, troubleshooting, and preventing the precipitation of this compound. As Senior Application Scientists, our goal is to explain the causality behind these issues and provide robust, field-proven protocols to ensure the successful application of this reagent in your research.
Troubleshooting Guide: Precipitation Events
This section directly addresses the most common precipitation issues in a question-and-answer format.
Q1: "My this compound precipitated immediately upon adding the DMSO stock to my cell culture media. What happened?"
A1: This is a classic case of "shock precipitation" or "solvent shifting," where the compound rapidly crashes out of solution due to a sudden and dramatic decrease in solvent polarity.
-
Underlying Cause: this compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) but poorly soluble in aqueous buffers like cell media. When a concentrated DMSO stock is pipetted directly into a large volume of media, a localized zone of supersaturation is created before the DMSO can disperse. In this microenvironment, the compound's concentration far exceeds its aqueous solubility limit, causing it to instantly precipitate.
-
Troubleshooting & Prevention:
-
Temperature is Critical: Never add the compound to cold media. Both the compound stock and the destination cell culture media should be pre-warmed to 37°C. Lower temperatures decrease the solubility of hydrophobic compounds.[1][2]
-
Employ a Step-Wise Dilution Protocol: The most effective way to prevent shock precipitation is to avoid the drastic solvent shift. Instead of a single dilution, perform a serial dilution. A robust method is detailed in the "Master Protocol" section below. The core principle is to first create an intermediate dilution in a smaller volume of pre-warmed media, which is then added to the final bulk volume.[3]
-
Increase Agitation: When adding the compound (at any dilution step), gently swirl or stir the media to promote rapid and uniform dispersion, preventing the formation of localized high-concentration pockets.
-
Q2: "The media containing this compound looked clear initially, but after a few hours of incubation, I observed a fine precipitate or cloudiness. Why did this occur?"
A2: This indicates that while the initial concentration was below the point of immediate precipitation, it was likely above the compound's long-term thermodynamic solubility limit in the complex biological milieu of the cell culture media.
-
Underlying Cause 1: Supersaturation: The initial solution may have been supersaturated—a metastable state that appears clear but will eventually equilibrate by precipitating the excess solute over time. Factors like temperature fluctuations in the incubator or interactions with plate surfaces can trigger this.
-
Underlying Cause 2: Interaction with Media Components: Cell culture media is a complex mixture of salts, amino acids, vitamins, and proteins (from serum). Over time, interactions between this compound and these components can reduce its solubility. For example, high salt concentrations can "salt out" hydrophobic compounds.
-
Troubleshooting & Prevention:
-
Determine the Practical Working Concentration: The stated maximum solubility on a product datasheet often refers to a simple solvent system (e.g., pure water or PBS). You must empirically determine the maximum stable concentration in your specific complete cell culture media over your desired experimental timeframe. We recommend running a solubility test: prepare several concentrations and incubate them under normal experimental conditions (37°C, 5% CO₂) for 24-48 hours, then inspect for precipitation.
-
Leverage Serum Proteins: For particularly stubborn compounds, proteins in Fetal Bovine Serum (FBS) can act as carriers, helping to stabilize them in solution. A specialized protocol involves pre-complexing the compound with serum before the final dilution.[4]
-
pH Check: Ensure the pH of your final media is within the expected physiological range (typically 7.2-7.4). Deviations can alter the charge state and solubility of media components and the compound itself.
-
Q3: "I found a vial of this compound stock in the freezer with visible crystals. Is it still usable?"
A3: Yes, it is likely usable, but it must be fully redissolved before use. The formation of crystals during freezing is common for concentrated stock solutions.
-
Underlying Cause: As the DMSO stock solution freezes, the solubility of the this compound decreases, causing it to crystallize out of the solvent.
-
Solution:
-
Warm the vial to room temperature.
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution to ensure all crystals have completely dissolved. If precipitate remains, repeat the warming and vortexing steps.[5] Using a stock solution that is not fully redissolved will result in an inaccurate final concentration in your experiment.
-
Master Protocol: Recommended Solubilization and Dilution Workflow
This self-validating protocol is designed to minimize precipitation risk and ensure consistent, reproducible results.
Objective: To prepare a final working solution of this compound in cell culture media with minimal risk of precipitation.
Materials:
-
This compound (lyophilized powder or film)
-
Anhydrous, molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
-
Stock Solution Preparation (e.g., 50 mM): a. Bring the vial of this compound to room temperature. b. Add the required volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM is typical). c. Vortex vigorously until the compound is completely dissolved. A brief sonication or warming to 37°C can assist dissolution.[6] d. Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C. This prevents degradation from moisture and repeated freeze-thaw cycles.[1]
-
Intermediate Dilution (e.g., 1:100 to 500 µM): a. Thaw a single aliquot of the 50 mM stock solution and warm it to room temperature. b. In a sterile microcentrifuge tube, add 99 µL of pre-warmed (37°C) PBS or serum-free media. c. Add 1 µL of the 50 mM stock solution to the 99 µL of buffer. d. IMMEDIATELY vortex the tube for 10-15 seconds to ensure rapid and complete mixing. This step is critical to prevent precipitation. The resulting solution is a 500 µM intermediate stock.
-
Final Working Solution Preparation (e.g., 50 µM): a. Prepare the final volume of complete cell culture medium, pre-warmed to 37°C. b. To create a 50 µM final concentration, add the intermediate stock at a 1:10 ratio (e.g., add 1 mL of the 500 µM intermediate stock to 9 mL of complete media). c. Add the intermediate stock slowly to the bulk media while gently swirling the flask or plate. Do not pipette the entire volume in one shot. d. Once added, swirl gently to mix.
-
Final Quality Control: a. Visually inspect the final medium against a light source. It should be completely clear, with no signs of turbidity, opalescence, or visible precipitate. b. Crucially, always prepare a vehicle control containing the same final concentration of DMSO that is in your experimental condition.[7]
Workflow Visualization
Caption: Recommended workflow for preparing this compound.
Data Summary & Key Parameters
| Parameter | Recommendation | Rationale & Causality |
| Primary Solvent | Anhydrous (Molecular Grade) DMSO | Maximizes initial solubility of the hydrophobic compound and minimizes water content that could lead to hydrolysis or premature precipitation. |
| Stock Concentration | 10 - 50 mM | A high concentration minimizes the volume of DMSO added to the final culture, reducing potential cytotoxicity. |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Prevents compound degradation from repeated freeze-thaw cycles and contamination. Protects hygroscopic DMSO from absorbing water. |
| Final DMSO Concentration | ≤ 0.5% v/v (Ideal: ≤ 0.1% v/v ) | Most cell lines tolerate up to 0.5% DMSO, but cytotoxicity is cell-type dependent. 0.1% is widely considered safe. Always validate for your specific cell line.[7][8][9][10][11] |
| Dilution Media Temp. | Always pre-warm to 37°C | Solubility of hydrophobic compounds is temperature-dependent. Using cold media dramatically increases the risk of precipitation.[1] |
Frequently Asked Questions (FAQs)
-
Q: What is the maximum concentration of this compound I can use?
-
A: This is highly dependent on your cell type and the specific formulation of your cell culture media (especially the serum percentage). It must be determined empirically. Start with a literature-based concentration and perform a dose-response curve, checking for both biological activity and precipitation at each concentration over the full time course of your experiment.
-
-
Q: Can I use ethanol or another solvent instead of DMSO?
-
A: While other polar aprotic solvents might work, DMSO is the most common and well-characterized solvent for dissolving hydrophobic compounds for cell culture use.[5] If you must use an alternative, it is critical to perform thorough validation to test for both compound solubility and solvent cytotoxicity in your specific experimental system.
-
-
Q: My compound precipitated. Can I filter it and use the supernatant?
-
A: No. Filtering a precipitated solution is not recommended. The concentration of the compound in the remaining supernatant will be unknown and will not match your intended experimental concentration, rendering your results invalid. The solution should be discarded and prepared fresh following the recommended protocol.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting precipitation events.
References
-
DMSO usage in cell culture. (2023). LifeTein. [Link]
-
Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. National Institutes of Health (NIH). [Link]
-
What the concentration of DMSO you use in cell culture assays?. (2016). ResearchGate. [Link]
-
Until what percentage does DMSO remain not toxic to cells.?. (2015). ResearchGate. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). National Institutes of Health (NIH). [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. National Institutes of Health (NIH). [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. (2013). ResearchGate. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. (2019). National Institutes of Health (NIH). [Link]
-
can ANYONE help me improve the solubility of an ultra-hydrophobic phthalate (DEHP) in cell culture medium?. (2022). Reddit. [Link]
Sources
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Profiling: HE-NECA vs. 2-Hexynyladenosine
Advanced Application Guide for Adenosine Receptor Agonists
Executive Summary
In the landscape of purinergic signaling research, HE-NECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine) and 2-Hexynyladenosine (2-HNA) represent two critical tools for probing Adenosine Receptor (AR) biology. While both share the 2-hexynyl substitution on the adenine core—conferring high affinity for the A2A receptor subtype—their divergent modifications at the 5'-position dictate distinct pharmacological profiles.
-
HE-NECA is the 5'-N-ethylcarboxamido derivative.[1][2][3][4][5] It functions as a highly potent, metabolically stable full agonist across A2A and A3 subtypes. It is the reagent of choice for maximal receptor activation and in vivo thrombosis/inflammation models.
-
This compound retains the native 5'-hydroxymethyl ribose structure. It acts as a high-affinity A2A agonist but behaves as a partial agonist at the A3 receptor. This partial efficacy makes it a valuable probe for studying receptor reserve and "biased" signaling without inducing the rapid desensitization often seen with full agonists.
Mechanistic & Structural Profile
The functional divergence between these molecules stems from the interaction of the 5'-substituent with the receptor's orthosteric binding pocket.
Structural Logic
-
2-Position (Both): The hexynyl chain occupies a hydrophobic pocket in the A2A receptor, significantly enhancing affinity and selectivity over A1 compared to native adenosine.
-
5'-Position (Divergence):
-
HE-NECA: The ethyluronamide group forms strong hydrogen bonds and van der Waals interactions deep within the receptor cleft, stabilizing the active conformational state (
) more effectively than the native ribose. This results in full agonism . -
This compound: The native hydroxyl group allows for binding but induces a less stable active conformation at the A3 subtype, resulting in partial agonism .
-
Signaling Pathway Visualization
The following diagram illustrates the canonical Gs-coupled signaling cascade activated by these ligands at the A2A receptor.
Figure 1: Canonical A2A Receptor Signaling Cascade. Both ligands drive cAMP accumulation via Gs coupling, though HE-NECA drives this pathway with higher intrinsic efficacy (
Comparative Efficacy Analysis
The following data synthesizes binding affinity (
Table 1: Binding Affinity & Efficacy Profile
| Feature | HE-NECA | This compound |
| Chemical Class | NECA Derivative (5'-N-ethylcarboxamido) | Adenosine Derivative (5'-hydroxymethyl) |
| hA2A Affinity ( | 1.6 – 6.4 nM [1, 6] | ~4.0 nM [5] |
| hA3 Affinity ( | 6.2 nM [4] | ~10 – 30 nM [5] |
| A3 Intrinsic Efficacy | Full Agonist ( | Partial Agonist ( |
| Selectivity (A2A vs A1) | High (>100-fold) | Moderate (~36-fold) |
| Metabolic Stability | High (Resistant to Adenosine Deaminase) | Low/Moderate (Susceptible to degradation) |
| Primary Application | In vivo efficacy, maximal stimulation | Partial agonism studies, SAR probing |
Table 2: Functional Selectivity Ratios
Note: Lower
| Receptor Subtype | HE-NECA ( | This compound ( | Interpretation |
| A1 | 14.0 | 144.0 | HE-NECA is less selective against A1 than 2-HNA. |
| A2A | 2.0 | 4.0 | Both are highly potent A2A binders. |
| A3 | 6.2 | 25.0 | HE-NECA binds A3 more tightly. |
Experimental Protocols
To validate these profiles in your own laboratory, use the following standardized workflows.
Workflow Visualization: Radioligand Binding Assay
Figure 2: Competition Binding Assay Workflow for determining
Protocol A: Membrane Preparation & Competition Binding
Objective: Determine the affinity (
-
Cell Culture: Grow HEK293 cells stably expressing human A2A receptors to 80% confluency.
-
Lysis: Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2). Homogenize using a Polytron (3 bursts, 10s each).
-
Centrifugation: Spin homogenate at 40,000 x g for 20 min at 4°C. Resuspend pellet in assay buffer containing Adenosine Deaminase (ADA, 2 U/mL) to degrade endogenous adenosine.
-
Incubation:
-
Tracer: 2 nM
-CGS21680 (A2A selective radioligand). -
Competitor: Serial dilutions (
M to M) of HE-NECA or this compound. -
Non-Specific Binding (NSB): Define using 10
M ZM241385 (antagonist). -
Incubate for 90 minutes at 25°C.
-
-
Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive
and calculate using the Cheng-Prusoff equation.
Protocol B: cAMP Functional Assay (Efficacy Check)
Objective: Distinguish Full vs. Partial Agonism.
-
Seeding: Plate CHO-hA3 cells (2,000 cells/well) in 384-well plates.
-
Pre-treatment: Incubate with Rolipram (PDE inhibitor, 10
M) for 20 min to prevent cAMP degradation. -
Stimulation: Add agonist (HE-NECA or this compound) + Forskolin (1
M) if looking for Gi inhibition (A3 is Gi coupled), or agonist alone if using A2A (Gs coupled) cells. -
Detection: Use a TR-FRET cAMP detection kit (e.g., Lance Ultra).
-
Result Interpretation:
-
HE-NECA: Should show maximal inhibition of Forskolin-induced cAMP (if A3) or maximal stimulation (if A2A).
-
This compound: Will show a lower
(plateau) compared to HE-NECA at A3 receptors, confirming partial agonism.
-
Application Guide: Which to Choose?
Choose HE-NECA when:
-
In Vivo Studies: You require a compound with high metabolic stability for animal models (e.g., thrombosis, ischemia). The 5'-modification protects against rapid degradation.
-
Maximal Signal: You need to ensure the receptor system is fully activated to detect downstream phosphorylation events (e.g., ERK1/2, CREB).
-
A3 Receptor Activation: You need a full agonist for the A3 receptor.
Choose this compound when:
-
Partial Agonism Studies: You are investigating "biased agonism" or want to avoid rapid receptor desensitization/internalization often caused by full agonists.
-
Structure-Activity Relationships (SAR): You are synthesizing new derivatives and need a baseline compound with the native ribose moiety.
-
Receptor Reserve: You are calculating the receptor reserve of a specific tissue by comparing full vs. partial agonist responses.
References
-
Vittori, S., et al. (2000). 2-Alkynyl derivatives of adenosine-5'-N-ethyluronamide: selective A2A adenosine receptor agonists with potent inhibitory activity on platelet aggregation. Journal of Medicinal Chemistry.
-
Klotz, K.N., et al. (1998). Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells.[6] Naunyn-Schmiedeberg's Archives of Pharmacology.
-
Gao, Z.G., et al. (2002). Different efficacy of adenosine and NECA derivatives at the human A3 adenosine receptor: insight into the receptor activation switch. Biochemical Pharmacology.
-
Tocris Bioscience. (n.d.). NECA Product Information & Biological Activity.[3][7][8]
-
Cristalli, G., et al. (1995). 2-Alkynyl derivatives of adenosine and adenosine-5'-N-ethyluronamide as selective agonists at A2 adenosine receptors.[8] Journal of Medicinal Chemistry.
-
Wojcik, T., et al. (2021). Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo.[2][3][5] International Journal of Molecular Sciences.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparative effects of a selective adenosine A2 receptor agonist, CGS 21680, and nitroprusside in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. NECA | Non-selective Adenosine | Tocris Bioscience [tocris.com]
- 8. 2-alkenyl and 2-alkyl derivatives of adenosine and adenosine-5'-N-ethyluronamide: different affinity and selectivity of E- and Z-diastereomers at A2A adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reversing 2-Hexynyladenosine Effects with the A₂A Antagonist ZM-241385
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of adenosine receptor pharmacology, the ability to selectively modulate receptor activity is paramount. This guide provides an in-depth comparison of the A₂A adenosine receptor agonist, 2-Hexynyladenosine, and its potent antagonist, ZM-241385. We will explore the mechanistic underpinnings of their interaction, present experimental data demonstrating the reversal of agonist-induced effects, and provide detailed protocols to empower your research endeavors.
The A₂A Adenosine Receptor: A Key Player in Cellular Signaling
The A₂A adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of numerous physiological processes. Its activation by adenosine triggers a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in a wide range of functions, including the regulation of inflammation, neurotransmission, and vascular tone.
This compound: A Selective A₂A Receptor Agonist
This compound, and its close analog 2-Hexynyl-5'-N-ethylcarboxamidoadenosine (HENECA), are potent and selective agonists for the A₂A adenosine receptor.[1] Their activation of the receptor initiates the downstream signaling cascade, making them valuable tools for studying A₂A receptor function and its physiological consequences. The primary intracellular effect of this compound is the dose-dependent increase in cAMP levels.[1][2]
ZM-241385: A Highly Potent and Selective A₂A Receptor Antagonist
ZM-241385 stands out as a highly potent and selective antagonist of the A₂A adenosine receptor.[3][4] Its high affinity for the A₂A receptor, with Ki values in the low nanomolar range, allows it to effectively block the binding of agonists like this compound and thereby inhibit their downstream effects.[5][6] A key characteristic of ZM-241385 is its remarkable selectivity for the A₂A subtype over other adenosine receptors (A₁, A₂B, and A₃), minimizing off-target effects and ensuring precise modulation of the A₂A signaling pathway.[4]
The Reversal: ZM-241385 Competitively Antagonizes this compound
The core of this guide lies in the demonstrable ability of ZM-241385 to reverse the physiological effects induced by this compound. This antagonism is competitive, meaning that ZM-241385 and this compound vie for the same binding site on the A₂A receptor.
A seminal study by Cunha et al. (1997) provided direct evidence for this antagonism in rat hippocampal preparations. The study showed that ZM-241385 effectively blocked the facilitatory responses produced by HENECA, a close analog of this compound.[6] This reversal is a classic example of competitive antagonism, where the presence of the antagonist necessitates a higher concentration of the agonist to achieve the same level of receptor activation.
Figure 1: Agonist activation of the A₂A receptor and its blockade by ZM-241385.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound and ZM-241385, highlighting their respective affinities for the A₂A adenosine receptor.
| Compound | Target Receptor | Affinity (Ki) | Reference |
| This compound (as HENECA) | Rat Hippocampal A₂A | 19 nM | [6] |
| ZM-241385 | Rat Hippocampal A₂A | 0.52 nM | [6] |
| ZM-241385 | Human A₂A | 0.8 nM | [7] |
Experimental Protocols for Demonstrating Reversal
To empirically validate the reversal of this compound's effects by ZM-241385, two primary in vitro assays are indispensable: the cAMP accumulation assay and the radioligand binding assay.
Protocol 1: cAMP Accumulation Assay
This functional assay quantifies the intracellular cAMP levels in response to agonist stimulation and its inhibition by an antagonist.
Objective: To demonstrate that ZM-241385 can dose-dependently inhibit the increase in intracellular cAMP induced by this compound.
Materials:
-
HEK293 cells stably expressing the human A₂A adenosine receptor
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound stock solution
-
ZM-241385 stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Rolipram)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the HEK293-A₂A cells in a 96-well plate at a density that allows for optimal confluence on the day of the experiment.
-
Cell Stimulation: a. Pre-treat the cells with a PDE inhibitor for a specified time (e.g., 30 minutes) to prevent cAMP degradation. b. Add increasing concentrations of ZM-241385 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes). c. Add a fixed, sub-maximal concentration of this compound (e.g., its EC₈₀) to the wells. d. Include control wells with no agonist, agonist alone, and antagonist alone.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of ZM-241385 to generate a dose-response curve and calculate the IC₅₀ value for ZM-241385.
Figure 2: Workflow for the cAMP accumulation assay.
Protocol 2: Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the receptor and its displacement by a competing unlabeled ligand.
Objective: To demonstrate that this compound competes with the binding of a radiolabeled A₂A antagonist (e.g., [³H]ZM-241385) to the A₂A receptor.
Materials:
-
Cell membranes prepared from cells expressing the A₂A receptor
-
[³H]ZM-241385 (radioligand)
-
This compound (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of [³H]ZM-241385, and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]ZM-241385 against the log concentration of this compound to generate a competition curve and determine the Ki value for this compound.
Figure 3: Workflow for the radioligand binding assay.
Alternative A₂A Receptor Antagonists
While ZM-241385 is a widely used and highly effective tool, other selective A₂A receptor antagonists are available for comparative studies. These include:
-
Istradefylline (KW-6002): An approved medication for Parkinson's disease, istradefylline is a potent and selective A₂A antagonist.[8]
-
Preladenant: Another selective A₂A antagonist that has been investigated in clinical trials for Parkinson's disease.[9]
-
SCH-58261: A potent and selective A₂A antagonist often used in preclinical research.
Comparative studies with these alternative antagonists can provide a broader understanding of A₂A receptor pharmacology and help in the selection of the most appropriate tool for a specific research question.
Conclusion
The interplay between the A₂A agonist this compound and the antagonist ZM-241385 provides a clear and robust system for studying A₂A adenosine receptor signaling. The high potency and selectivity of ZM-241385 make it an invaluable tool for researchers seeking to dissect the physiological and pathological roles of the A₂A receptor. The experimental protocols outlined in this guide offer a solid foundation for demonstrating and quantifying the reversible antagonism of this compound-mediated effects, empowering further discoveries in this exciting field of research.
References
-
Traxal Technologies. 2-Hexynyl-5′-N-ethylcarboxamidoadenosine. [Link]
-
Cunha RA, Constantino MD, Ribeiro JA. ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus. Br J Pharmacol. 1997 Dec;122(7):1279-84. [Link]
-
Lopes LV, Cunha RA, Ribeiro JA. ZM 241385, an adenosine A(2A) receptor antagonist, inhibits hippocampal A(1) receptor responses. Eur J Pharmacol. 1999 Nov 3;383(3):395-8. [Link]
-
Gao, ZG., & Jacobson, K. A. (2020). Tumor Immunotherapy Using A 2A Adenosine Receptor Antagonists. Pharmaceuticals, 13(9), 237. [Link]
-
Uchida S, Kanda T, Koga K, et al. In vitro pharmacological profile of the A2A receptor antagonist istradefylline. J Pharmacol Sci. 2011;117(2):107-15. [Link]
-
BPS Bioscience. A2aR / HEK293 Recombinant Cell Line. [Link]
-
Pinna A. The challenge of developing adenosine A2A antagonists for Parkinson disease: Istradefylline, preladenant, and tozadenant. Parkinsonism Relat Disord. 2021 Jan;82:149-155. [Link]
- Alexander, S. P. H., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., ... & CGTP, B. P. S. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British journal of pharmacology, 176, S21-S141.
-
Cunha, R. A., Constantino, M. D., & Ribeiro, J. A. (1997). ZM241385 is an antagonist of the facilitatory responses produced by the A2A adenosine receptor agonists CGS21680 and HENECA in the rat hippocampus. British journal of pharmacology, 122(7), 1279–1284. [Link]
-
Lopes, L. V., Cunha, R. A., & Ribeiro, J. A. (1999). ZM 241385, an adenosine A(2A) receptor antagonist, inhibits hippocampal A(1) receptor responses. European journal of pharmacology, 383(3), 395–398. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-45). John Wiley & Sons, Inc. [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of the triazolotriazine [3H]ZM 241385 as a radioligand at recombinant human A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ZM-241385 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists [mdpi.com]
- 7. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Platelet Inhibition: A Comparative Guide to 2-Hexynyladenosine and NECA in Functional Assays
For researchers in thrombosis, hemostasis, and drug development, the selection of appropriate chemical tools to modulate platelet function is paramount. Adenosine receptor agonists are critical in this context, offering a potent mechanism to inhibit platelet activation and aggregation. This guide provides an in-depth comparison of two widely used adenosine receptor agonists, 2-Hexynyladenosine (a derivative of NECA, often referred to as HE-NECA) and its parent compound, 5'-N-Ethylcarboxamidoadenosine (NECA). We will delve into their mechanisms of action, evaluate their performance in key platelet function tests, and provide detailed experimental protocols to ensure reproducible and reliable results in your laboratory.
The Central Role of Adenosine Receptors in Platelet Homeostasis
Blood platelets express two key subtypes of adenosine receptors: A2A and A2B.[1][2] Both are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3][4] This elevation in cAMP is the cornerstone of their inhibitory effect, as it activates Protein Kinase A (PKA), which in turn phosphorylates various proteins to prevent platelet activation, degranulation, and aggregation.[4][5] Understanding the nuances of how different agonists interact with these receptors is crucial for designing experiments that accurately probe platelet signaling pathways.
Unveiling the Agonists: this compound (HE-NECA) vs. NECA
NECA (5'-N-Ethylcarboxamidoadenosine) is a potent, non-selective adenosine receptor agonist.[6] It exhibits high affinity for A1, A2A, and A3 receptors, and also activates A2B receptors, albeit with lower potency. Its broad activity profile makes it a powerful tool for inducing a strong, generalized adenosine receptor-mediated response.
This compound (HE-NECA) , a derivative of NECA, is characterized as a selective agonist for the A2A adenosine receptor.[3] This selectivity offers a more targeted approach to studying the specific role of the A2A receptor in platelet function, minimizing the confounding effects of activating other adenosine receptor subtypes.
The fundamental difference lies in selectivity. While NECA provides a robust but broad-spectrum activation, HE-NECA allows for a more precise investigation of the A2A receptor's contribution to platelet inhibition. This distinction is critical when elucidating specific signaling cascades or screening for subtype-selective drugs.
Head-to-Head Performance in Platelet Function Tests
The efficacy of these agonists can be quantitatively compared across a battery of standard platelet function assays. Here, we present a summary of their performance and the underlying rationale for the observed differences.
Comparative Efficacy in ADP-Induced Platelet Aggregation
Light Transmission Aggregometry (LTA) is the gold-standard for assessing platelet aggregation. In this assay, a platelet agonist like Adenosine Diphosphate (ADP) is added to platelet-rich plasma (PRP), and the resulting increase in light transmission as platelets clump together is measured. The inhibitory potential of this compound and NECA can be quantified by determining their respective half-maximal inhibitory concentrations (IC50).
| Compound | Target Selectivity | IC50 (ADP-induced Aggregation) |
| This compound (HE-NECA) | A2A Selective Agonist | 0.2 µM[3][5][7] |
| NECA | Non-selective Adenosine Agonist | 0.5 µM[7] |
Interpretation of Results:
The lower IC50 value for this compound (0.2 µM) compared to NECA (0.5 µM) in inhibiting ADP-induced platelet aggregation suggests that it is more potent in this context.[3][7] This enhanced potency can be attributed to its high selectivity for the A2A receptor, which is a key mediator of adenosine-dependent inhibition of platelet aggregation. By specifically targeting the A2A receptor, this compound can efficiently trigger the cAMP-PKA signaling cascade, leading to a robust anti-aggregatory effect. NECA, while also effective, engages multiple adenosine receptor subtypes, which may not all contribute equally to the inhibition of ADP-induced aggregation, resulting in a slightly higher IC50.
Impact on Platelet Activation Markers: P-Selectin and GPIIb/IIIa
Flow cytometry allows for the precise measurement of cell surface markers of platelet activation, such as P-selectin (CD62P) and the activated form of the glycoprotein IIb/IIIa (integrin αIIbβ3) complex. P-selectin is translocated to the platelet surface from alpha-granules upon activation, while GPIIb/IIIa undergoes a conformational change to its active state, enabling fibrinogen binding and platelet aggregation.
Studies have shown that activation of A2A receptors by specific agonists leads to a reduction in P-selectin expression on the platelet surface following stimulation with agonists like ADP or thromboxane A2. While both this compound and NECA are expected to reduce the expression of these activation markers, the selectivity of this compound for the A2A receptor provides a more direct means of assessing the role of this specific receptor in mitigating platelet degranulation and conformational changes. NECA's broader activity can also effectively reduce these markers, but the contribution of other adenosine receptor subtypes to this effect is less clear.[6]
Stimulation of Intracellular cAMP Production
The measurement of intracellular cAMP levels provides a direct biochemical readout of adenosine receptor activation. Both this compound and NECA are known to increase cAMP formation in human platelets.[3][4] A comparative analysis would likely show that both compounds induce a significant rise in cAMP, with the magnitude of the response being dose-dependent. The key differentiator would again be the underlying receptor pharmacology. The cAMP increase induced by this compound can be primarily attributed to A2A receptor activation, while NECA's effect is a composite of its interaction with both A2A and A2B receptors on the platelet surface.
Experimental Protocols
To ensure the integrity and reproducibility of your findings, we provide the following detailed protocols for the key assays discussed.
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for assessing the inhibitory effects of this compound and NECA on ADP-induced platelet aggregation.
Materials:
-
3.2% Sodium Citrate tubes for blood collection
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine Diphosphate (ADP) solution
-
This compound (HE-NECA) and NECA stock solutions
-
Saline or appropriate vehicle control
-
Light Transmission Aggregometer
Procedure:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes.
-
PRP and PPP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Instrument Setup: Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Sample Preparation: Pipette PRP into cuvettes with a stir bar and allow to equilibrate to 37°C for at least 2 minutes.
-
Inhibitor Incubation: Add the desired concentration of this compound, NECA, or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Initiate Aggregation: Add ADP to the cuvette to induce aggregation. A typical final concentration is 5-20 µM.
-
Data Acquisition: Record the change in light transmission for 5-10 minutes.
-
Analysis: Determine the maximum aggregation percentage for each condition. To determine the IC50, perform a dose-response curve with varying concentrations of the inhibitors.
Protocol 2: Flow Cytometry for Platelet Activation Markers
This protocol describes the measurement of P-selectin and activated GPIIb/IIIa expression on platelets.
Materials:
-
Whole blood collected in 3.2% sodium citrate
-
Fluorescently-labeled antibodies: Anti-CD61 (platelet marker), Anti-CD62P (P-selectin), and PAC-1 (binds to activated GPIIb/IIIa)
-
Platelet agonists (e.g., ADP, TRAP)
-
This compound (HE-NECA) and NECA
-
Fixative solution (e.g., 1% paraformaldehyde)
-
Flow cytometer
Procedure:
-
Sample Preparation: Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Inhibitor and Agonist Treatment: Add this compound, NECA, or vehicle control to the diluted blood and incubate. Then, add the platelet agonist to stimulate activation.
-
Antibody Staining: Add the fluorescently-labeled antibodies to the samples and incubate in the dark at room temperature.
-
Fixation: Add a fixative solution to stop the reaction and preserve the cells.
-
Data Acquisition: Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter and CD61 expression.
-
Analysis: Determine the percentage of platelets positive for P-selectin and activated GPIIb/IIIa, as well as the mean fluorescence intensity (MFI) for each marker.
Protocol 3: Intracellular cAMP Immunoassay
This protocol provides a general framework for measuring cAMP levels in platelets. Specific details may vary based on the commercial ELISA or RIA kit used.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound (HE-NECA) and NECA
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
Commercial cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit
Procedure:
-
Platelet Preparation: Prepare PRP or washed platelets and adjust to the desired concentration.
-
Inhibitor Pre-treatment: Pre-incubate the platelets with a phosphodiesterase inhibitor to stabilize cAMP levels.
-
Agonist Stimulation: Add this compound, NECA, or vehicle control to the platelet suspension and incubate for the desired time at 37°C.
-
Cell Lysis: Stop the reaction and lyse the platelets using the lysis buffer provided in the kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP immunoassay kit to measure the cAMP concentration in the platelet lysates.
-
Data Analysis: Calculate the cAMP concentration for each sample based on the standard curve generated.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Experimental workflow for Light Transmission Aggregometry.
Conclusion: Choosing the Right Tool for the Job
Both this compound (HE-NECA) and NECA are invaluable tools for researchers studying platelet function. The choice between them hinges on the specific experimental question.
-
For targeted investigation of the A2A receptor's role in platelet inhibition, this compound is the superior choice due to its selectivity. Its higher potency in inhibiting ADP-induced aggregation underscores the primary importance of the A2A receptor in this process.
-
For inducing a robust, maximal inhibition of platelet function through the adenosine receptor pathway, NECA is a reliable option. Its non-selective nature ensures the activation of all available adenosine receptor subtypes on the platelet surface, leading to a strong anti-platelet effect.
By understanding the distinct pharmacological profiles of these compounds and employing validated experimental protocols, researchers can confidently dissect the intricate signaling pathways that govern platelet function and pave the way for the development of novel anti-thrombotic therapies.
References
-
Rozalski, M., et al. (2021). Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus. International Journal of Molecular Sciences, 22(6), 3087. [Link]
-
Wolska, N., et al. (2020). Adenosine Receptor Agonists Exhibit Anti-Platelet Effects and the Potential to Overcome Resistance to P2Y12 Receptor Antagonists. Molecules, 25(1), 130. [Link]
-
Boncler, M., et al. (2021). Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus. International Journal of Molecular Sciences, 22(6), 3087. [Link]
-
Boncler, M., et al. (2023). Simplified scheme of adenosine receptor signalling in blood platelets. ResearchGate. [Link]
-
Packham, M. A., & Mustard, J. F. (1977). Collagen-induced platelet aggregation: evidence against the essential role of platelet adenosine diphosphate. Thrombosis and Haemostasis, 38(4), 1083-1097. [Link]
-
Gola, J., et al. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. International Journal of Molecular Sciences, 21(21), 8293. [Link]
-
Bio/Data Corporation. (2023). ADP and Collagen: Key Roles in Platelet Aggregation Testing. [Link]
-
Gola, J., et al. (2020). Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner. Molecules, 25(1), 130. [Link]
-
Różalski, M., et al. (2023). Antiplatelet Effects of Selected Xanthine-Based Adenosine A2A and A2B Receptor Antagonists Determined in Rat Blood. International Journal of Molecular Sciences, 24(17), 13417. [Link]
-
Różalski, M., & Watala, C. (2020). Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy. International Journal of Molecular Sciences, 21(21), 8293. [Link]
-
Wolska, N., et al. (2020). Adenosine Receptor Agonists Exhibit Anti-Platelet Effects and the Potential to Overcome Resistance to P2Y12 Receptor Antagonists. Molecules, 25(1), 130. [Link]
-
ResearchGate. (n.d.). HE-NECA, the adenosine receptor agonist, intensifies the anti-aggregatory effect of P2Y12 antagonists. [Link]
-
Różalski, M., & Watala, C. (2020). Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy. International Journal of Molecular Sciences, 21(21), 8293. [Link]
-
Coppo, M. V., et al. (2015). Regulation of cAMP Intracellular Levels in Human Platelets Stimulated by 2-Arachidonoylglycerol. Journal of Cellular Biochemistry, 116(11), 2568-2576. [Link]
-
Schmidt, T., et al. (2018). Comparative Analysis of Different Platelet Lysates and Platelet Rich Preparations to Stimulate Tendon Cell Biology: An In Vitro Study. International Journal of Molecular Sciences, 19(1), 212. [Link]
-
Fuentes, E., et al. (2019). Relationship between Platelet PPARs, cAMP Levels, and P-Selectin Expression: Antiplatelet Activity of Natural Products. PPAR Research, 2019, 8561937. [Link]
-
Różalski, M., & Watala, C. (2020). Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy. International Journal of Molecular Sciences, 21(21), 8293. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Adenosine Receptor Agonist HE-NECA Enhances Antithrombotic Activities of Cangrelor and Prasugrel in vivo by Decreasing of Fibrinogen Density in Thrombus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. Adenosine Receptor Agonists Increase the Inhibition of Platelet Function by P2Y12 Antagonists in a cAMP- and Calcium-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine Receptor Agonists Exhibit Anti-Platelet Effects and the Potential to Overcome Resistance to P2Y12 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Potency: A Comparative Guide to Validating 2-Hexynyladenosine Purity via HPLC
Introduction: The High Stakes of A2A Receptor Agonism
In the realm of purinergic signaling, 2-Hexynyladenosine (2-H-Ado) stands as a critical tool. As a potent and selective agonist for the Adenosine A2A receptor , it is instrumental in studying cardiovascular vasodilation, anti-inflammatory pathways, and neurodegenerative disorders like Parkinson’s disease.
However, the validity of any biological assay involving 2-H-Ado hinges on one variable: Purity .
Impure agonists are not merely "less effective"; they are scientifically dangerous. Common synthetic impurities, such as unreacted 2-chloroadenosine or degradation products like adenine , can competitively bind to A1 or A3 receptors, skewing
This guide serves as a definitive protocol for validating 2-H-Ado purity. While NMR confirms structure, High-Performance Liquid Chromatography (HPLC) is the only technique capable of the quantitative resolution required for biological integrity.
Part 1: Comparative Analysis – Why HPLC?
Before detailing the protocol, we must establish why HPLC is the gold standard compared to alternative analytical techniques.
Table 1: Analytical Technique Comparison for Nucleoside Analogs
| Feature | HPLC (UV-Vis) | 1H-NMR | TLC (Thin Layer Chrom.) | LC-MS |
| Primary Utility | Quantitative Purity (%) | Structural Elucidation | Quick Qualitative Check | Trace Impurity ID |
| Sensitivity | High (detects <0.05% impurity) | Low (impurities <1% often invisible) | Low (visual only) | Very High |
| Resolution | Excellent (separates homologs) | Poor for minor overlapping signals | Poor | Excellent |
| Cost/Run | Low | High (instrument time) | Negligible | High |
| Suitability for Bio-Assay | Mandatory | Insufficient alone | Unacceptable | Overkill for routine checks |
The Verdict: NMR is essential to prove you made this compound. HPLC is essential to prove you cleaned it.
Part 2: The Logic of Separation (Mechanism)
To design an effective HPLC method, we must understand the molecule's behavior. This compound is an adenosine core modified with a hydrophobic hexynyl tail at the C2 position.
-
Adenosine Core: Polar, hydrophilic.
-
Hexynyl Tail: Hydrophobic, lipophilic.
Chromatographic Implication: On a Reverse Phase C18 column, the hydrophobic tail will interact strongly with the stationary phase.
-
Elution Order: Polar impurities (Adenosine, Adenine)
Intermediate reactants (2-Chloroadenosine) This compound .
Graphviz Diagram 1: The Separation Logic
Caption: Schematic of Reverse Phase C18 interaction. The hexynyl tail increases retention time, allowing clear separation from polar precursors.
Part 3: The Experimental Protocol
This protocol is designed to be self-validating . It includes System Suitability Tests (SST) to ensure the data is reliable before you even analyze your sample.
1. Reagents & Equipment
-
Instrument: HPLC system with UV-Vis or PDA detector (e.g., Agilent 1200/1260, Waters Alliance).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 x 150 mm, 5 µm particle size.
-
Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.
-
Buffer: 10 mM Ammonium Acetate or Phosphate Buffer (pH 6.0). Note: Neutral pH is preferred to prevent hydrolysis of the glycosidic bond.
2. Method Parameters
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 10 µL | Avoids column overload. |
| Detection | 268 nm | |
| Temperature | 25°C or 30°C | Maintains reproducible retention times. |
3. Gradient Profile
Isocratic elution is often insufficient due to the hydrophobicity difference between adenosine and the hexynyl analog. A gradient is recommended.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (95%) / ACN (5%)
-
Mobile Phase B: 100% Acetonitrile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration / Injection |
| 2.0 | 5% | Elution of highly polar salts/impurities |
| 15.0 | 60% | Linear gradient to elute 2-H-Ado |
| 18.0 | 95% | Wash column (remove lipophilic contaminants) |
| 20.0 | 5% | Re-equilibration |
4. Workflow & System Suitability
Graphviz Diagram 2: Validation Workflow
Caption: Operational workflow ensuring system readiness before sample consumption.
Part 4: Data Interpretation & Troubleshooting
Calculating Purity
Use the Area Normalization Method :
Common Impurity Profiles
-
Peak at ~3-4 min: Adenosine or Adenine . Indicates degradation (hydrolysis) or poor synthesis quality.
-
Peak at ~8-10 min: 2-Chloroadenosine . This is the unreacted starting material. If this is >1%, the biological data will be compromised (2-Cl-Ado is also a potent agonist).
-
Peak at ~13-14 min: This compound (Target).
-
Late eluting peaks (>16 min): Di-substituted byproducts or highly lipophilic contaminants.
Troubleshooting Guide
-
Peak Tailing: The hexynyl group can interact with free silanol groups on the column. Solution: Ensure buffer concentration is at least 10mM or add 0.1% Triethylamine (TEA) to the mobile phase.
-
Retention Time Shift: Check column temperature and mobile phase pH. Adenosine analogs are sensitive to pH changes affecting their ionization state.
References
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[1][2] Nature Reviews Drug Discovery, 5(3), 247-264.
-
Cristalli, G., et al. (2003). Adenosine A2A receptor agonists: a potential new therapy for Parkinson's disease. Neurochemical Research, 28(10), 1493-1502.
-
Sigma-Aldrich (Merck). (n.d.). HPLC Analysis of Nucleosides and Purines.
-
Cayman Chemical. (2023). This compound Product Information & Purity Specifications.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hexynyladenosine
This guide provides essential safety and logistical information for the proper disposal of 2-Hexynyladenosine. As a research chemical that combines the biologically active nucleoside analog core with a reactive alkyne functional group, this compound necessitates a disposal protocol grounded in a thorough understanding of its dual-nature hazards. This document moves beyond a simple checklist to provide a self-validating system of protocols, explaining the causality behind each step to ensure the safety of laboratory personnel and environmental integrity.
Hazard Identification & Proactive Risk Assessment
Effective disposal begins with a comprehensive understanding of the risks. This compound is not a benign substance; its structure suggests two primary categories of hazards that must be respected throughout its lifecycle, from use to disposal.
Biological Hazards of the Nucleoside Analog Core
This compound belongs to the class of nucleoside analogs, which are renowned for their potent biological activity. These molecules are designed to mimic natural nucleosides and interfere with cellular processes, particularly nucleic acid synthesis.[1] This mechanism is the foundation of their use as antiviral and antitumor agents.[2] Consequently, it is imperative to treat this compound as a potentially cytotoxic and biologically active compound. Uncontrolled release into the environment or accidental exposure could have unforeseen consequences.
Chemical Hazards of the Alkyne Group
The hexynyl group, specifically a terminal alkyne, introduces distinct chemical risks. Terminal alkynes possess an acidic proton which can react with certain metals (such as copper, silver, mercury, or heavy metal salts) to form highly unstable and explosive acetylides.[3] While this compound itself is a solid, solutions and contaminated labware must be handled to prevent contact with incompatible metals. Furthermore, related adenosine derivatives and alkyne compounds are known to cause skin, eye, and respiratory irritation.[4][5][6] Some modified nucleosides can also be toxic if swallowed, inhaled, or absorbed through the skin.[7][8]
Personal Protective Equipment (PPE) & Hazard Summary
A proactive safety posture is non-negotiable. The following table summarizes the potential hazards and the minimum required PPE for handling this compound and its associated waste streams.
| Hazard Category | Associated Risks | Required Personal Protective Equipment (PPE) |
| Biological | Cytotoxicity, unknown long-term effects, potential interference with cellular replication. | Nitrile gloves, safety glasses with side shields, and a properly fitted lab coat. |
| Chemical (Irritant) | Causes skin, eye, and respiratory irritation upon contact or inhalation.[4][7] | Nitrile gloves, safety glasses with side shields or goggles, and a lab coat. Work in a well-ventilated area or chemical fume hood. |
| Chemical (Reactive) | Formation of explosive metal acetylides with incompatible metals.[3] | Standard PPE. Ensure waste containers and handling tools (e.g., spatulas) are free from incompatible metals like copper or silver. |
Pre-Disposal Procedures: Segregation and Containment at the Source
The cornerstone of safe chemical disposal is the rigorous segregation of waste at the point of generation. This practice prevents dangerous chemical reactions within a waste container and facilitates proper, compliant disposal by your institution's Environmental Health & Safety (EHS) department.[9]
Workflow for Waste Segregation
-
Establish Designated Waste Containers: Before beginning any experiment, prepare clearly labeled, dedicated waste containers for each anticipated waste stream.
-
Never Mix Waste Streams: Do not mix different categories of hazardous waste. For example, organic solvent waste must not be mixed with aqueous waste.[10]
-
Label Correctly: All waste containers must be labeled with a "Hazardous Waste" tag, listing the full chemical name ("this compound") and all other constituents, including solvents and their approximate concentrations.[10]
Waste Stream Categories
-
Aqueous Waste: Collect all liquid waste where water is the primary solvent (e.g., buffer solutions containing this compound) in a dedicated, leak-proof container.
-
Organic Solvent Waste: Collect all liquid waste containing organic solvents (e.g., DMSO, DMF, alcohols) in a separate, solvent-compatible container.
-
Solid Waste (Non-Sharps): This stream includes contaminated consumables such as gloves, weigh paper, bench protectors, and pipette tips. Collect these items in a designated, lined container clearly marked as "Solid Chemical Waste."[11]
-
Solid Waste (Sharps): Needles, syringes, glass pipettes, or any item that can puncture a waste bag must be disposed of in a puncture-proof sharps container designated for chemically contaminated sharps.[12]
Step-by-Step Disposal Protocols
Follow these detailed protocols to manage the disposal of this compound in its various forms.
Protocol 1: Disposal of Unused or Expired Pure Compound
Expired or unwanted pure this compound is considered a hazardous chemical waste.
-
Do Not Attempt to Neutralize: Never try to chemically neutralize the pure compound without explicit guidance from a qualified chemist and your EHS office.
-
Secure in Original Container: Ensure the container cap is tightly sealed. If the original container is compromised, place it inside a larger, sealable container (overpacking).
-
Label and Store: Affix a hazardous waste label to the container and store it in a secure, designated waste accumulation area away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for disposal.
Protocol 2: Decontamination and Disposal of Liquid Waste
Given the biological activity of nucleoside analogs, a decontamination step for aqueous waste is recommended to denature the molecule, similar to procedures for rDNA waste.[13]
-
Segregate: Ensure aqueous and organic waste streams are in their separate, labeled containers.
-
Decontamination of Aqueous Waste (Optional - Consult EHS):
-
CAUTION: This procedure is only for aqueous solutions free of incompatible chemicals (e.g., organic solvents, acids, or reactive metals).
-
Working in a chemical fume hood, add fresh household bleach to the aqueous waste to achieve a final concentration of 10% bleach.[13]
-
Allow the solution to stand for a minimum of 30 minutes to ensure deactivation.[13]
-
Even after this treatment, the solution must be collected and disposed of as hazardous chemical waste. Do not pour it down the drain.
-
-
Collection: Collect all liquid waste (decontaminated aqueous and organic) in appropriately labeled hazardous waste containers.
-
Arrange for Pickup: Store the sealed containers in a designated satellite accumulation area and contact EHS for disposal.
Protocol 3: Disposal of Contaminated Labware and PPE
All disposable items that have come into contact with this compound are considered hazardous solid waste.
-
Solid Waste (Non-Sharps): Place contaminated gloves, wipes, and plasticware into a durable plastic bag within a designated solid waste container. Seal the bag when it is full.
-
Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[12] Do not overfill the container.
-
Label and Store: Ensure the containers are properly labeled with all chemical constituents.
-
Arrange for Pickup: Contact EHS for disposal when the containers are full.
Protocol 4: Decontamination of Empty Containers
The original containers of this compound must be properly decontaminated before being discarded as regular glass waste.
-
Triple Rinse Procedure:
-
Deface the Label: After triple-rinsing, completely obliterate or remove the original product label to prevent confusion.[11]
-
Final Disposal: The clean, defaced container can now be disposed of in the appropriate container for broken glass or laboratory glassware.
Emergency Procedures
Spill Management
-
Small Spill (Solid): Gently cover the powder with a damp paper towel to avoid raising dust. Use a spill kit with appropriate absorbent pads to clean the area, working from the outside in. Place all cleanup materials in a sealed bag and dispose of as hazardous solid waste.
-
Small Spill (Liquid): Use a chemical absorbent from a spill kit to contain and absorb the liquid. Place all materials into a sealed bag for disposal as hazardous waste.
-
Large Spill: Evacuate the immediate area. Alert your supervisor and contact the institutional EHS emergency line immediately.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water and seek immediate medical attention.[7][8]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and containerizing this compound waste.
References
-
Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]
-
University of San Francisco. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste. myUSF. Available from: [Link]
-
MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. Available from: [Link]
-
CUNY Brooklyn Environmental Health & Safety. (2017, April). Hazardous Waste Disposal Guide. CUNY Brooklyn. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Chemistry LibreTexts. Available from: [Link]
-
Harrison, C. (2019, May 11). OC#12 Safe Handling Of Hydrocarbons. YouTube. Available from: [Link]
-
Duke Chemistry. (n.d.). Safety Manual. Duke University. Available from: [Link]
-
ACS Omega. (2022, June 13). Efficacious Preclinical Repurposing of the Nucleoside Analogue Didanosine against COVID-19 Polymerase and Exonuclease. ACS Publications. Available from: [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide. NIH. Available from: [Link]
-
Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. DCPH. Available from: [Link]
-
Leah4sci. (2016, April 22). Alkyne Reactions Products and Shortcuts. YouTube. Available from: [Link]
-
MDPI. (n.d.). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. MDPI. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2020, May 1). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Available from: [Link]
Sources
- 1. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Safety Manual | Chemistry [chem.duke.edu]
- 10. static.brooklyn.edu [static.brooklyn.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. myusf.usfca.edu [myusf.usfca.edu]
- 13. med.nyu.edu [med.nyu.edu]
Personal protective equipment for handling 2-Hexynyladenosine
Operational Safety Guide: Handling 2-Hexynyladenosine (2-H-Ado)
Executive Summary & Compound Profile
This compound (2-H-Ado) is not merely a chemical reagent; it is a potent, bioactive adenosine receptor agonist (selectivity toward A2A receptors) and a functional probe for bio-orthogonal chemistry (via the alkyne handle).
While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for research chemicals, you must treat this compound as a potent pharmacological agent. The primary risk is not chemical burns, but systemic absorption leading to physiological effects such as hypotension (vasodilation) and bradycardia.
-
CAS: 72218-56-7 (Typical)
-
Physical State: White to off-white powder.
-
Solubility: DMSO, Ethanol.
-
Primary Hazard: Bioactive dust inhalation and transdermal absorption (enhanced by DMSO).
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must establish engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement for this compound |
| Elimination/Substitution | generally not possible for specific receptor studies. |
| Engineering Controls | Mandatory: All weighing and solid handling must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B) to prevent aerosolization. |
| Administrative | Restrict access to the weighing area. Do not handle if you have pre-existing hypotension or cardiac arrhythmias. |
Personal Protective Equipment (PPE) Matrix
The choice of PPE changes based on the state of the matter (Solid vs. Solution).
Scenario A: Handling Solid Powder (Weighing/Transfer)
-
Hand Protection: Disposable Nitrile gloves (minimum 5 mil thickness).
-
Why: Provides a barrier against incidental contact with dust.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1).
-
Why: Prevent ocular absorption via mucous membranes.
-
-
Respiratory: None required if working in a functioning fume hood. If weighing on an open bench (strongly discouraged), an N95 or P100 particulate respirator is mandatory.
-
Body: Standard lab coat (buttoned) and long pants.
Scenario B: Handling Solutions (DMSO/Ethanol)
-
CRITICAL WARNING: this compound is often dissolved in Dimethyl Sulfoxide (DMSO) . DMSO is a potent skin penetrant that will carry the dissolved agonist directly into your bloodstream.
-
Hand Protection: Double-gloving is required.
-
Eye Protection: Chemical splash goggles or face shield.
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Nucleoside analogues are often static-prone. Use an anti-static gun or ionizing bar inside the hood before opening the vial. This prevents the powder from "jumping" and creating invisible aerosols.
-
Taring: Place the receiving vessel (e.g., amber glass vial) on the balance inside the hood. Tare the balance.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
-
Containment: Cap the receiving vial before removing it from the balance.
Phase 2: Solubilization (The High-Risk Step)
-
Solvent Addition: Add DMSO/Ethanol to the solid. Never add solid to a full volume of solvent (this causes displacement splashing).
-
Vortexing: Vortex the capped vial inside the hood.
-
Aliquot Storage: Immediately aliquot the stock solution into single-use cryovials to minimize freeze-thaw cycles and future handling risks.
Visualization: Safe Handling Workflow
Figure 1: Operational workflow for handling this compound, emphasizing the transition from solid-state containment to liquid-state permeation protection.
Waste Disposal & Deactivation
Do not pour down the drain. Adenosine agonists are bioactive environmental pollutants.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Hazardous Solid Waste bin (labeled "Toxic/Bioactive").
-
Liquid Waste:
-
Collect in a dedicated carboy labeled "Organic Solvents + Bioactive Nucleosides."
-
Do not mix with oxidizers (e.g., bleach) if DMSO is present, as this can cause exothermic reactions.
-
Emergency Response
-
Skin Contact (Solid): Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO Solution): Do not scrub. Scrubbing increases blood flow and absorption. Rinse gently with copious water for 20 minutes. Seek medical attention immediately; inform the physician of potential adenosine agonist exposure (hypotension risk).
-
Spills: Cover with absorbent pads. Clean the area with 10% bleach solution (deactivates biologicals) only after removing the bulk organic solvent to prevent reaction.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 119570, this compound. [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
American Chemical Society (ACS). Chemical Safety in the Laboratory. [Link]
-
Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets.[4] Nature Reviews Drug Discovery. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
